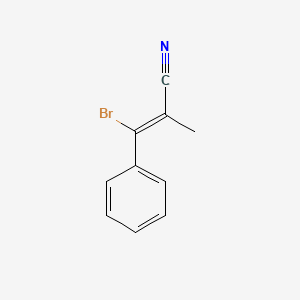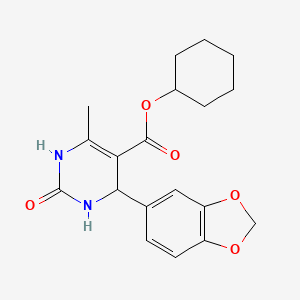
N,N'-bis(4-methoxy-2-nitrophenyl)pyridine-2,6-dicarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N2,N6-BIS(4-METHOXY-2-NITROPHENYL)PYRIDINE-2,6-DICARBOXAMIDE is a compound that belongs to the family of pyridine-2,6-dicarboxamide derivatives. These compounds are known for their significant roles in coordination chemistry, stabilization of reactive species, synthetic modeling of metalloenzyme active sites, and catalytic organic transformations .
Méthodes De Préparation
The synthesis of N2,N6-BIS(4-METHOXY-2-NITROPHENYL)PYRIDINE-2,6-DICARBOXAMIDE typically involves the reaction of pyridine-2,6-dicarboxylic acid with 4-methoxy-2-nitroaniline under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography .
Analyse Des Réactions Chimiques
N2,N6-BIS(4-METHOXY-2-NITROPHENYL)PYRIDINE-2,6-DICARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions with other aromatic compounds to form larger, more complex molecules.
Applications De Recherche Scientifique
N2,N6-BIS(4-METHOXY-2-NITROPHENYL)PYRIDINE-2,6-DICARBOXAMIDE has a wide range of applications in scientific research, including:
Chemistry: It is used as a ligand in coordination chemistry to stabilize reactive species and model metalloenzyme active sites.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the synthesis of advanced materials and as a catalyst in organic transformations
Mécanisme D'action
The mechanism of action of N2,N6-BIS(4-METHOXY-2-NITROPHENYL)PYRIDINE-2,6-DICARBOXAMIDE involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with biological molecules, leading to various biochemical effects. The compound’s nitro and methoxy groups play crucial roles in its reactivity and interaction with molecular targets .
Comparaison Avec Des Composés Similaires
N2,N6-BIS(4-METHOXY-2-NITROPHENYL)PYRIDINE-2,6-DICARBOXAMIDE is unique due to its specific functional groups and their arrangement. Similar compounds include:
N2,N6-BIS(4-DIMETHYLAMINOPHENYL)PYRIDINE-2,6-DICARBOXAMIDE: This compound has dimethylamino groups instead of methoxy groups, leading to different reactivity and applications.
N2,N6-DIETHYL-N2,N6-BIS(4-METHOXY-2-NITROPHENYL)PYRIDINE-2,6-DICARBOXAMIDE: This compound has ethyl groups in addition to the methoxy and nitro groups, which can affect its chemical properties and uses.
Propriétés
Formule moléculaire |
C21H17N5O8 |
|---|---|
Poids moléculaire |
467.4 g/mol |
Nom IUPAC |
2-N,6-N-bis(4-methoxy-2-nitrophenyl)pyridine-2,6-dicarboxamide |
InChI |
InChI=1S/C21H17N5O8/c1-33-12-6-8-14(18(10-12)25(29)30)23-20(27)16-4-3-5-17(22-16)21(28)24-15-9-7-13(34-2)11-19(15)26(31)32/h3-11H,1-2H3,(H,23,27)(H,24,28) |
Clé InChI |
NULRCLAZPYDSCA-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)NC(=O)C2=NC(=CC=C2)C(=O)NC3=C(C=C(C=C3)OC)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl [(3,5-dihydroxy-1,2,4-triazin-6-yl)sulfanyl]acetate](/img/structure/B11701753.png)
![N-(4-chloro-2-methylphenyl)-4-[(2E)-2-(2-hydroxy-5-nitrobenzylidene)hydrazinyl]-4-oxobutanamide](/img/structure/B11701757.png)

![(2E)-1-(2-methylphenyl)-2-{[5-(2-nitrophenyl)furan-2-yl]methylidene}hydrazine](/img/structure/B11701767.png)

![1-{(E)-[(2-hydroxy-5-propylphenyl)imino]methyl}naphthalen-2-ol](/img/structure/B11701788.png)




![4-[(2E)-2-{3-methyl-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene}hydrazinyl]benzamide](/img/structure/B11701811.png)

![1-N',5-N'-bis[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]pentanedihydrazide](/img/structure/B11701823.png)
![Ethyl 2-({[(4-fluorobenzoyl)amino]carbothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11701827.png)
